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molecular formula C5H10ClN3 B8474203 3,5-Dimethyl-4-aminopyrazole hydrochloride

3,5-Dimethyl-4-aminopyrazole hydrochloride

Cat. No. B8474203
M. Wt: 147.60 g/mol
InChI Key: OMEYQASZMXZSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04108982

Procedure details

19.0 grams (g) of 3,5-dimethyl-4-aminopyrazole hydrochloride and 19.7 g of ammonium thiocyanate are dissolved in 100 milliliters (ml) of water, and the resulting solution is heated at boiling under reflux for 6 hours. Then the solution is concentrated to about 50 ml and cooled. Thus-formed precipitate is separated by filtration, washed with a little water and dried to yield 17.0 g of 3,5-dimethyl-4-thioureidopyrazole, mp 209° to 211°.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:7]([NH2:8])=[C:6]([CH3:9])[NH:5][N:4]=1.[S-:10][C:11]#[N:12].[NH4+]>O>[CH3:2][C:3]1[C:7]([NH:8][C:11]([NH2:12])=[S:10])=[C:6]([CH3:9])[NH:5][N:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
Cl.CC1=NNC(=C1N)C
Name
Quantity
19.7 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the solution is concentrated to about 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Thus-formed precipitate
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NNC(=C1NC(=S)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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